molecular formula C25H18Br2N2O4 B11691813 (5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11691813
M. Wt: 570.2 g/mol
InChI Key: FWWQUJNQVBBBJL-YBFXNURJSA-N
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Description

(5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a diketone and a urea derivative under acidic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the pyrimidine core and an aldehyde derivative in the presence of a base such as piperidine.

    Bromination: The dibromo substitution is achieved through bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

    Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction using a benzyloxy halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Anticancer Research: Investigated for its potential cytotoxic effects against cancer cell lines.

    Antimicrobial Activity: Studied for its ability to inhibit the growth of various microbial strains.

Industry

    Pharmaceuticals: Potential use in the synthesis of novel therapeutic agents.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with chlorine substituents instead of bromine.

    (5E)-5-[4-(benzyloxy)-3,5-difluorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with fluorine substituents instead of bromine.

Uniqueness

The presence of bromine atoms in (5E)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C25H18Br2N2O4

Molecular Weight

570.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H18Br2N2O4/c1-15-7-9-18(10-8-15)29-24(31)19(23(30)28-25(29)32)11-17-12-20(26)22(21(27)13-17)33-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,28,30,32)/b19-11+

InChI Key

FWWQUJNQVBBBJL-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)C(=O)NC2=O

Origin of Product

United States

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